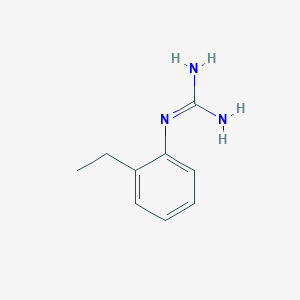
1-(2-Ethylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylphenyl)guanidine is a chemical compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a 2-ethylphenyl moiety. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications .
Métodos De Preparación
The synthesis of 1-(2-Ethylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Thiourea Derivatives: Thiourea derivatives are widely used as guanidylating agents.
S-Methylisothiourea: This is an efficient guanidylating agent that reacts with amines to form the desired guanidine compound.
Cyanamides: Cyanamides react with derivatized amines to produce guanidines.
Transition Metal Catalysis: Recent developments include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions.
Análisis De Reacciones Químicas
1-(2-Ethylphenyl)guanidine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where the guanidine group can be replaced or modified using different nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution.
Major products formed from these reactions include modified guanidine derivatives with altered functional groups or oxidation states .
Aplicaciones Científicas De Investigación
1-(2-Ethylphenyl)guanidine has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable guanidinium cations at physiological pH, which interact with various biological molecules such as amino acids and nucleic acids . These interactions can influence molecular pathways and biological processes, making guanidines valuable in medicinal chemistry .
Comparación Con Compuestos Similares
1-(2-Ethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
N,N’-Disubstituted Guanidines: These compounds have similar guanidine functionality but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures that confer different reactivity and biological activity.
Thiourea Derivatives: These compounds are structurally similar but contain sulfur, which affects their chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-(2-ethylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3/c1-2-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |
Clave InChI |
PAQLFWMMSXCHBR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


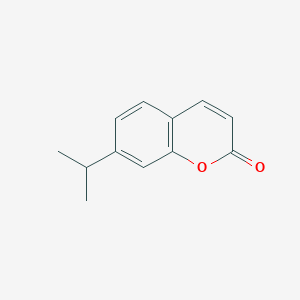
![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)
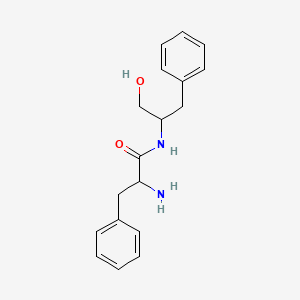
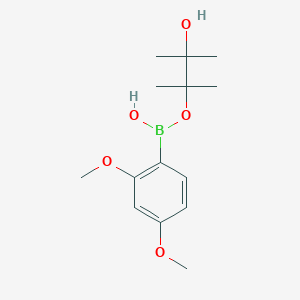
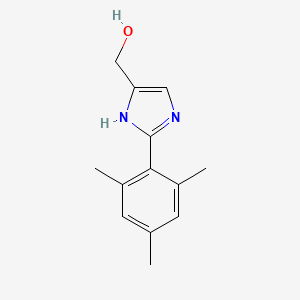
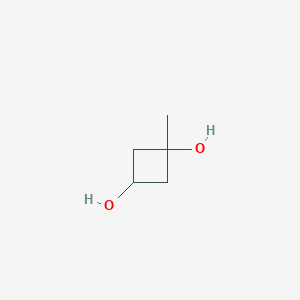
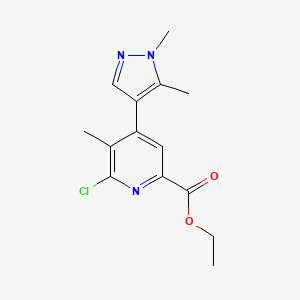
![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
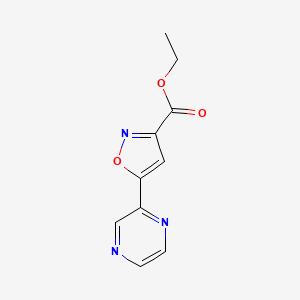
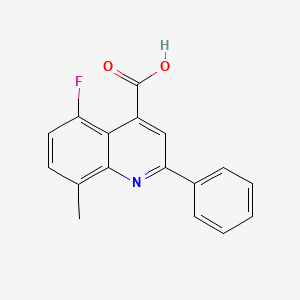
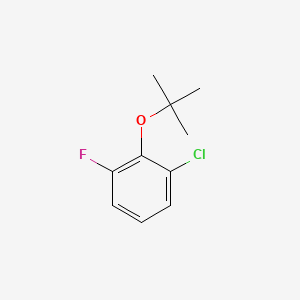

![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
